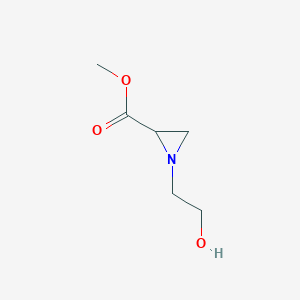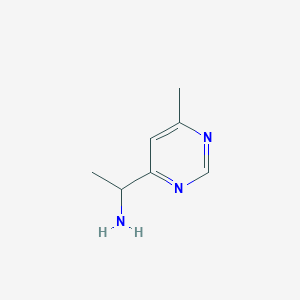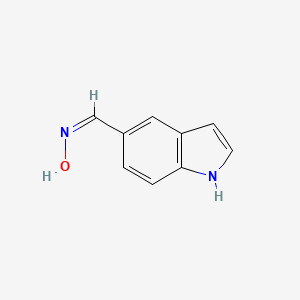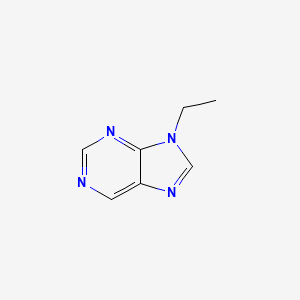
Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate typically involves the reaction of aziridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Tosyl chloride, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted aziridines, oxides, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate involves its high reactivity due to the strained three-membered aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Aziridine-2-carboxylic acid derivatives
- Methyl aziridine-2-carboxylate
- N-(2-hydroxyethyl)aziridine
Uniqueness
Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester, which provide additional sites for chemical modification and enhance its reactivity compared to other aziridine derivatives .
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-4-7(5)2-3-8/h5,8H,2-4H2,1H3 |
Clave InChI |
QYVFPBCKDPTMIF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CN1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)



![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)



